isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate
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Overview
Description
Isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is a chemical compound with the molecular formula C9H13N3O4 . It has a molecular weight of 227.22 . The CAS number for this compound is 505066-07-9 .
Molecular Structure Analysis
The molecular structure of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate consists of a five-membered imidazole ring attached to an acetate group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Physical And Chemical Properties Analysis
The predicted boiling point of isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate is 388.2±22.0 °C . Its predicted density is 1.32±0.1 g/cm3 . The pKa of this compound is predicted to be 0.57±0.60 .Scientific Research Applications
Antibacterial Activity
Imidazole derivatives show antibacterial activity . They can be used in the development of new drugs to treat bacterial infections.
Antimycobacterial Activity
Imidazole derivatives also exhibit antimycobacterial activity . This suggests potential use in the treatment of diseases caused by mycobacteria, such as tuberculosis.
Anti-inflammatory Activity
Imidazole derivatives have anti-inflammatory properties . They could be used in the development of drugs for conditions that involve inflammation.
Antitumor Activity
Imidazole derivatives have shown potential in antitumor activity . This suggests they could be used in cancer treatment.
Antidiabetic Activity
Imidazole derivatives have been reported to have antidiabetic activity . This suggests potential use in the treatment of diabetes.
Antioxidant Activity
Imidazole derivatives have been synthesized and evaluated for antioxidant activity . This suggests potential use in the prevention of diseases related to oxidative stress.
Antihelmintic Activity
Imidazole derivatives show antihelmintic activity . This suggests potential use in the treatment of parasitic worm infections.
Antifungal Activity
Imidazole derivatives have antifungal properties . They could be used in the development of antifungal drugs.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, to which this compound belongs, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form hydrogen bonds with biological targets, influencing their function .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
propan-2-yl 2-(2-methyl-4-nitroimidazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6(2)16-9(13)5-11-4-8(12(14)15)10-7(11)3/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVHIQDMYCQABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1CC(=O)OC(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
isopropyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate |
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